molecular formula C21H14BrN5O2S3 B2672486 (E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide CAS No. 796881-83-9

(E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide

Cat. No.: B2672486
CAS No.: 796881-83-9
M. Wt: 544.46
InChI Key: KHVPZKILQVZKOA-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a structurally complex molecule featuring a thiazole core substituted with a 4-bromophenyl group, a cyanovinyl linker, and a benzenesulfonamide moiety. The sulfonamide group contributes to solubility and hydrogen-bonding interactions, while the cyanovinyl spacer may facilitate π-π stacking or conjugation effects.

Properties

IUPAC Name

4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN5O2S3/c22-16-3-1-14(2-4-16)19-13-31-20(26-19)15(11-23)12-25-17-5-7-18(8-6-17)32(28,29)27-21-24-9-10-30-21/h1-10,12-13,25H,(H,24,27)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVPZKILQVZKOA-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a thiazole derivative that exhibits significant biological activity. Thiazole and its derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Biological Activities of Thiazole Derivatives

Thiazole compounds are known for their diverse biological activities, which include:

  • Antimicrobial Activity : Many thiazole derivatives have demonstrated antibacterial, antifungal, and antiviral properties. For instance, compounds containing thiazole rings have been reported to inhibit various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Activity : Thiazole derivatives have been investigated for their ability to inhibit tumor growth. The structural modifications in thiazoles can enhance their cytotoxic effects against cancer cells .
  • Anti-inflammatory Effects : Some thiazole compounds exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of (E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide plays a crucial role in its biological activity. The following features are important in determining its efficacy:

  • Thiazole Moiety : The presence of thiazole rings enhances the compound's interaction with biological targets due to their electron-withdrawing properties.
  • Amino Group : The amino group attached to the thiazole influences solubility and binding affinity to target proteins.
  • Bromophenyl Substituent : The bromine atom may enhance the compound's lipophilicity, improving cell membrane permeability.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of thiazole derivatives similar to the compound :

  • Antibacterial Studies : A study demonstrated that thiazole derivatives showed significant inhibition against various bacteria with minimum inhibitory concentration (MIC) values ranging from 1.0 to 61.2 μM .
    CompoundMIC (μM)Bacterial Strain
    Compound A1.0Mycobacterium tuberculosis
    Compound B0.117Streptococcus pneumoniae
  • Anticancer Activity : Research indicates that certain thiazole derivatives exhibit potent anticancer activity by inducing apoptosis in cancer cells. For example, compounds were shown to reduce cell viability significantly in breast cancer cell lines .
  • Anti-inflammatory Effects : Thiazole derivatives have also been evaluated for their anti-inflammatory properties, showing promising results in reducing inflammation markers in vitro .

Scientific Research Applications

Antimicrobial Properties

Several studies have reported on the antimicrobial activity of thiazole derivatives. For instance, compounds that include thiazole and benzenesulfonamide moieties have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives exhibited low minimum inhibitory concentrations (MIC), indicating their potential as effective antimicrobial agents .

Anticancer Activity

Thiazole derivatives have also been extensively investigated for their anticancer properties. Research indicates that compounds similar to (E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide show promising activity against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT-116). The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation .

Antimicrobial Activity Evaluation

A study synthesized a series of thiazole derivatives and assessed their antimicrobial activity using standard methods. The results showed that certain compounds had potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis provided insights into how modifications to the thiazole ring influenced biological activity .

CompoundStructureMIC (µg/mL)Activity
AThiazole3.9Antibacterial
BThiazole5.0Antibacterial
CThiazole10.0Antibacterial

Anticancer Studies

In another investigation, a library of thiazole-based compounds was screened for anticancer efficacy. The study utilized MCF7 cell lines to evaluate cytotoxicity through various assays, including Sulforhodamine B (SRB). Results indicated that several compounds exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin, suggesting enhanced efficacy .

CompoundCell LineIC50 (µM)Comparison
DMCF71.13Better than cisplatin
EHCT-1160.96Better than cisplatin
FHeLa0.85Better than cisplatin

Chemical Reactions Analysis

Reaction Steps:

  • Nucleophilic Substitution : The bromophenyl group undergoes substitution reactions with nucleophiles (e.g., amines or thiols) under basic conditions to form intermediates .

  • Condensation : The cyanovinyl group participates in Knoevenagel condensations with aldehydes or ketones, forming conjugated systems .

  • Sulfonamide Formation : Coupling of the sulfonyl chloride intermediate with thiazol-2-amine yields the sulfonamide linkage .

Reaction Conditions:

StepReagents/ConditionsYield (%)
Bromophenyl activationI₂, DMF, 80°C85%
Thiazole ring closureThiourea, EtOH, reflux70–75%
Sulfonamide couplingPyridine, SOCl₂, RT72–83%

Cyanovinyl Group

  • Electrophilic Addition : Reacts with Grignard reagents or organozinc compounds to form substituted alkenes.

  • Cycloaddition : Participates in [2+2] or Diels-Alder reactions under UV light or thermal conditions.

Sulfonamide Group

  • Acid/Base Reactions : Deprotonates in alkaline media (pKa ≈ 9.5), forming water-soluble salts .

  • Hydrolysis : Cleaved under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions to yield sulfonic acids .

Thiazole Ring

  • Electrophilic Substitution : Bromination at the 5-position using NBS (N-bromosuccinimide) in DMF .

  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via the N and S atoms .

Antimicrobial Activity

  • Mechanism : Disrupts bacterial cell walls via sulfonamide-mediated folate synthesis inhibition .

  • Efficacy :

    Microbial StrainMIC (µg/mL)Reference
    S. aureus12.5
    E. coli25.0

Anticancer Activity

  • Target : ERα (Estrogen Receptor Alpha) inhibition (IC₅₀ = 3.8 µM) .

  • Molecular Docking : Binds to COX-2 (PDB ID: 1CX2) via hydrogen bonds with His90 and hydrophobic interactions with Tyr355 .

Key Spectral Data:

TechniqueObservationsReference
¹H NMR (DMSO-d₆)δ 8.27 (s, 1H, =CH), 7.89 (d, 2H, Ar-H)
IR (KBr)1632 cm⁻¹ (C=N), 1325 cm⁻¹ (S=O)
MS (ESI) [M+H]⁺ m/z 526.12

Stability and Degradation

  • Thermal Stability : Decomposes at 220–225°C (TGA data) .

  • Photodegradation : UV light induces cis-trans isomerization of the cyanovinyl group.

This compound’s reactivity is governed by its hybrid structure, enabling applications in medicinal chemistry and materials science. For synthetic protocols, refer to ; for biological evaluations, see .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are a diverse class of compounds with varying substituents that significantly influence their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous molecules, emphasizing key differences and implications.

Structural and Functional Differences

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Core Structure: Shares the thiazole ring but lacks the cyanovinyl and sulfonamide groups present in the target compound. Substituents:

  • A 4-chlorophenyl group at the thiazole C4 position (vs. 4-bromophenyl in the target compound).
  • A benzylidene amine with a dimethylamino group (vs. a sulfonamide-linked thiazole in the target compound). Biological Activity: Demonstrated inhibitory activity against cyclin-dependent kinases (CDKs) due to the benzylidene amine motif, which mimics ATP-binding site interactions .

Other Thiazole Derivatives Cyanovinyl vs. Benzylidene Linkers: The cyanovinyl group in the target compound introduces rigidity and conjugation, which may enhance stability and interaction with hydrophobic enzyme pockets compared to flexible benzylidene linkers. Sulfonamide vs. Dimethylamino Groups: The sulfonamide moiety in the target compound improves aqueous solubility and hydrogen-bonding capacity, critical for pharmacokinetics, whereas dimethylamino groups may contribute to basicity and membrane permeability.

Table 1: Comparative Analysis of Key Features

Feature Target Compound 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
Thiazole Substituent 4-Bromophenyl 4-Chlorophenyl
Linker Cyanovinyl Benzylidene amine
Functional Group Sulfonamide Dimethylamino
Molecular Weight (g/mol) ~550 (estimated) 341.85 (reported)
Solubility Moderate (sulfonamide enhances hydrophilicity) Low (hydrophobic benzylidene group)
Biological Target Hypothesized: Kinases, carbonic anhydrases Confirmed: Cyclin-dependent kinases

Research Findings

  • Kinase Inhibition: The dimethylamino-benzylidene analog shows CDK inhibition (IC₅₀ ~ 0.5–2 µM) , while the target compound’s sulfonamide and bromophenyl groups may shift selectivity toward other kinases (e.g., VEGFR or EGFR).
  • Solubility and Bioavailability: The sulfonamide group in the target compound likely improves solubility (>10 mg/mL in DMSO) compared to the dimethylamino analog (<5 mg/mL), as sulfonamides are known to enhance hydrophilicity.
  • Synthetic Complexity: The cyanovinyl linker in the target compound requires multi-step synthesis, including Wittig or condensation reactions, whereas benzylidene analogs are synthesized via simpler Schiff base formation .

Q & A

Q. What synthetic routes are recommended for preparing (E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves: (i) Forming the thiazole core via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives. For example, 4-(4-bromophenyl)thiazol-2-amine intermediates can be prepared by reacting 4-bromoacetophenone with thiourea in ethanol under reflux . (ii) Introducing the cyanovinyl group via Knoevenagel condensation between a thiazole-2-carbaldehyde and a cyanated amine, using glacial acetic acid as a catalyst . (iii) Sulfonamide coupling via nucleophilic substitution, where the amine group reacts with a sulfonyl chloride derivative in dichloromethane (DCM) with DMAP as a catalyst .
  • Key Considerations : Monitor reaction progress using TLC, and purify intermediates via recrystallization or column chromatography. Yields typically range from 65–85% depending on optimization .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use a combination of:
  • Single-crystal X-ray diffraction (XRD) : For definitive structural confirmation. Refinement via SHELX software (e.g., SHELXL for small molecules) is standard, with R-factors <0.05 indicating high accuracy .
  • Spectroscopic methods :
  • ¹H/¹³C NMR : Verify proton environments (e.g., sulfonamide NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) .
  • FT-IR : Confirm functional groups (e.g., C≡N stretch ~2200 cm⁻¹, sulfonamide S=O ~1350 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Geometry Optimization : Use B3LYP/6-311G(d,p) basis sets to optimize the ground-state structure. Include solvent effects (e.g., IEFPCM model for DMSO) .
  • Electronic Properties : Calculate HOMO-LUMO gaps to predict charge transfer behavior. For similar sulfonamides, gaps of 3.5–4.0 eV suggest moderate reactivity .
  • UV-Vis Spectroscopy : Compare TD-DFT-simulated spectra (e.g., λmax ~350 nm for π→π* transitions) with experimental data to validate computational models .

Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?

  • Methodological Answer :
  • Re-evaluate Computational Parameters : Ensure solvent models, basis sets, and conformational sampling align with experimental conditions (e.g., pH, temperature) .
  • Bioassay Validation : Repeat assays using standardized protocols (e.g., microdilution for antimicrobial activity) and cross-check with control compounds. For instance, discrepancies in IC50 values may arise from impurities or aggregation effects .
  • Molecular Dynamics (MD) Simulations : Assess protein-ligand binding stability over 100-ns trajectories to identify false-positive docking poses .

Q. How can reaction conditions be optimized for scalability while maintaining yield?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading). For example, ultrasonic irradiation in DCM reduces reaction time by 40% compared to conventional heating .
  • Flow Chemistry : Implement continuous-flow systems for hazardous steps (e.g., diazomethane generation). Residence time optimization in microreactors can enhance safety and reproducibility .

Q. What molecular docking approaches are suitable for studying interactions with target proteins?

  • Methodological Answer :
  • Software Selection : Use AutoDock Vina or Schrödinger Suite for flexible docking. For thiazole derivatives, grid boxes centered on active sites (e.g., COX-2 for anti-inflammatory targets) yield reliable binding poses .
  • Validation Metrics : Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC50 values. Include water molecules and co-crystallized ligands in the binding site to improve accuracy .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with sulfonamide groups, π-π stacking with bromophenyl rings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.